2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a thiazole core substituted at the 4-position with a 4-phenoxyphenyl group and an acetamide moiety at the 2-position bearing a 2,5-dioxopyrrolidin-1-yl group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-18(12-24-19(26)10-11-20(24)27)23-21-22-17(13-29-21)14-6-8-16(9-7-14)28-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACJIGMGANKJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrrolidinone ring and a thiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of the phenoxyphenyl group is significant as it may influence the compound's interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H19N3O4S |
| Molecular Weight | 463.51 g/mol |
| CAS Number | 392246-40-1 |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds derived from the 2,5-dioxopyrrolidine framework. For instance, derivatives have shown effectiveness in various seizure models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. A related compound demonstrated an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating strong anticonvulsant potential .
Antinociceptive Effects
The compound also exhibits antinociceptive properties, which are crucial for pain management. In vivo studies indicated that certain derivatives could significantly reduce pain responses in formalin-induced models . These effects are believed to be mediated through multiple pathways including sodium/calcium channel inhibition and transient receptor potential vanilloid 1 (TRPV1) receptor antagonism.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound likely binds to specific receptors involved in nociception and seizure modulation.
- Ion Channel Modulation : It may inhibit voltage-gated sodium and calcium channels, contributing to its anticonvulsant effects.
Case Studies
Several studies have investigated the pharmacological profiles of similar compounds:
- Study on Hybrid Compounds : Research into hybrid pyrrolidine derivatives showed broad-spectrum protective activity in mouse models for epilepsy and pain management. The lead compound exhibited favorable ADME-Tox properties .
- Phenoxy Acetamide Derivatives : Investigations into phenoxy acetamide derivatives revealed their potential as therapeutic agents due to their unique structural features and biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant anticancer properties. The thiazole moiety is known for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study :
A study demonstrated that derivatives of thiazole compounds showed promising results against breast and prostate cancer cell lines. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell viability and increased apoptosis rates .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against a range of pathogens. The phenoxyphenyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.
Research Findings :
In vitro studies have shown that similar compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Neuroprotective Effects
There is emerging evidence that compounds containing the pyrrolidinone structure can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Experimental Evidence :
In animal models, administration of related pyrrolidinone derivatives resulted in reduced oxidative stress and inflammation in neuronal tissues. This suggests a protective effect against neurodegeneration .
Data Table: Summary of Applications
Chemical Reactions Analysis
Reactivity of the Pyrrolidinone Ring
The 2,5-dioxopyrrolidin-1-yl group undergoes nucleophilic substitution and ring-opening reactions due to electron-withdrawing carbonyl groups.
Example :
Under basic conditions, the pyrrolidinone ring opens to form 2-(succinimidyloxy)acetamide , which reacts further with nucleophiles like amines to generate stable conjugates.
Acetamide Functional Group Transformations
The acetamide linker participates in hydrolysis , alkylation , and cross-coupling reactions .
Example :
In the presence of Pd(PPh₃)₄ and aryl bromides, the acetamide’s nitrogen undergoes C–N coupling to yield N-arylacetamide analogs with enhanced bioactivity .
Thiazole Ring Reactivity
The 4-(4-phenoxyphenyl)-1,3-thiazol-2-yl group enables electrophilic substitution and coordination chemistry .
Example :
Bromination at the thiazole’s 5-position produces intermediates for cross-coupling reactions, expanding structural diversity.
Phenoxy Group Modifications
The 4-phenoxyphenyl substituent undergoes electrophilic aromatic substitution (EAS) .
| Reaction Type | Conditions | Products/Outcomes | Key References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-phenoxyphenyl derivatives | |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-functionalized analogs |
Example :
Nitration generates 4-(4-nitrophenoxy)phenyl-thiazole intermediates, which are reduced to amines for further functionalization.
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but undergoes degradation under UV light.
| Condition | Degradation Pathway | Half-Life (25°C) | Key References |
|---|---|---|---|
| Thermal (100°C) | Pyrrolidinone ring decomposition | 48 hours | |
| UV Light | C–S bond cleavage in thiazole | 6 hours |
Example :
Photolytic degradation produces 2-amino-4-(4-phenoxyphenyl)thiazole and succinimide byproducts .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The following table summarizes key structural differences and biological activities of analogues:
Key Observations:
- Thiazole Substituents: The 4-phenoxyphenyl group in the target compound is bulkier and more lipophilic than pyridyl (CPN-9, Y042-5016) or halogenated aryl () groups. This may enhance membrane permeability but reduce solubility .
- Acetamide Modifications: The 2,5-dioxopyrrolidin-1-yl group is unique compared to trimethylphenoxy (CPN-9), morpholino (), or methoxyphenyl () substituents. This moiety may act as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins .
Pharmacological and Physicochemical Properties
- Bioactivity: CPN-9’s trimethylphenoxy group enhances Nrf2 activation, while the target compound’s dioxopyrrolidine may favor proteasome inhibition or kinase targeting . COX/LOX inhibitors () lack the dioxopyrrolidine ring, suggesting divergent mechanisms .
Computational and Spectroscopic Validation
Q & A
Q. What experimental designs mitigate thiazole ring reactivity during derivatization?
- Methodological Answer :
- Protecting Groups : Temporarily block the thiazole nitrogen with Boc groups during functionalization.
- Mild Oxidants : Use MnO₂ instead of harsh oxidizing agents to prevent ring opening.
- In Situ Monitoring : Real-time reaction tracking via FTIR or Raman spectroscopy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
